4-oxo-4H-chromene-2-carbaldehyde

Catalog No.
S9085371
CAS No.
M.F
C10H6O3
M. Wt
174.15 g/mol
Availability
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4-oxo-4H-chromene-2-carbaldehyde

Product Name

4-oxo-4H-chromene-2-carbaldehyde

IUPAC Name

4-oxochromene-2-carbaldehyde

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C10H6O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-6H

InChI Key

STIGNTJPMPNNCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C=O

4-Oxo-4H-chromene-2-carbaldehyde is an organic compound belonging to the chromene family, characterized by a chromene skeleton with a carbonyl group at the fourth position and an aldehyde group at the second position. Its molecular formula is C10H6O3C_{10}H_6O_3, and it has a molecular weight of 178.15 g/mol. The compound exhibits a unique structure that allows for various chemical transformations and biological activities, making it of significant interest in organic chemistry and medicinal research.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The presence of the carbonyl and aldehyde groups allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic centers.

Common reagents used in these reactions include potassium permanganate for oxidation, and various alkyl halides for substitution reactions .

Research indicates that 4-oxo-4H-chromene-2-carbaldehyde exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Antioxidant Activity: The compound possesses antioxidant properties, which may help in protecting cells from oxidative stress.
  • Enzyme Interaction: It interacts with several enzymes, influencing metabolic pathways. For instance, it has been reported to affect cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 4-oxo-4H-chromene-2-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves treating 2-hydroxyacetophenone with phosphorus oxychloride and dimethylformamide to yield the desired aldehyde in good yields.
    2 Hydroxyacetophenone+DMF+POCl34 Oxo 4H chromene 2 carbaldehyde\text{2 Hydroxyacetophenone}+\text{DMF}+\text{POCl}_3\rightarrow \text{4 Oxo 4H chromene 2 carbaldehyde}
  • Multi-component Reactions: Combining salicylaldehyde with malononitrile and an amine under basic conditions can also lead to the formation of this compound.

These synthetic routes often emphasize environmentally friendly practices, utilizing green chemistry principles .

4-Oxo-4H-chromene-2-carbaldehyde has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial or anticancer drugs.
  • Agriculture: Its antimicrobial properties may be harnessed in agricultural applications to protect crops from pathogens.
  • Material Science: The compound's unique structure can be utilized in synthesizing novel materials with specific optical or electronic properties.

Studies on 4-oxo-4H-chromene-2-carbaldehyde have highlighted its interactions with biological macromolecules. It has been shown to bind with specific proteins and enzymes, influencing their activity. For example, its interaction with cytochrome P450 enzymes suggests a role in drug metabolism, which is crucial for pharmacokinetics and drug design .

Several compounds share structural similarities with 4-oxo-4H-chromene-2-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Oxo-4H-chromene-3-carbaldehydeAldehyde at position 3Different substitution pattern affecting reactivity
2-Amino-6-methyl-4-oxo-4H-chromeneAmino group at position 2Enhanced biological activity due to amino group
7-Bromo-4-oxo-4H-chromeneBromine substitution at position 7Increased lipophilicity impacting bioavailability

The uniqueness of 4-oxo-4H-chromene-2-carbaldehyde lies in its specific substitution pattern that influences its reactivity and biological properties compared to these similar compounds .

Microwave-Assisted Synthesis and Yield Optimization

Microwave irradiation has emerged as a highly efficient method for synthesizing 4-oxo-4H-chromene-2-carbaldehyde derivatives, offering rapid reaction times and superior yields compared to conventional heating. A representative protocol involves the reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in dimethylformamide (DMF) under acidic conditions. Microwave irradiation at 120°C for 6 minutes facilitates the oxidation of the methyl group to a formyl moiety, yielding 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde in 97% yield. The solvent system, typically DMF with glacial acetic acid, stabilizes reactive intermediates and enhances selectivity.

Comparative studies between microwave and conventional methods highlight significant advantages. For instance, the synthesis of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde via microwave assistance achieves 96% yield in 6 minutes, whereas conventional heating requires prolonged durations (2–4 hours) and delivers only 75% yield. These differences arise from the rapid, uniform energy transfer in microwave systems, which minimizes side reactions and decomposition.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis

CompoundMethodTemperature (°C)TimeYield (%)
6-Hydroxy-2-oxo-2H-chromene-4-carbaldehydeMicrowave1206 min97
6-Chloro-2-oxo-2H-chromene-4-carbaldehydeMicrowave1206 min96
6-Chloro-2-oxo-2H-chromene-4-carbaldehydeConventional1202–4 h75

Key variables influencing yield include:

  • Solvent selection: Polar aprotic solvents like DMF enhance microwave absorption and intermediate solubility.
  • Catalyst loading: Stoichiometric selenium dioxide ensures complete oxidation of methyl groups to aldehydes.
  • Acid additives: Glacial acetic acid promotes protonation of intermediates, accelerating cyclization.

Catalytic Asymmetric Synthesis Using Organocatalysts

While direct asymmetric synthesis of 4-oxo-4H-chromene-2-carbaldehyde remains underexplored, related methodologies employing organocatalysts provide insights into potential strategies. For example, L-pipecolinic acid—a chiral piperidine derivative—has been utilized in asymmetric aldol reactions to construct similar heterocyclic frameworks. In such cases, the catalyst’s secondary amine moiety activates carbonyl groups via enamine intermediates, enabling enantioselective bond formation.

The Sc(OTf)₃/BF₃·OEt₂ system, though not an organocatalyst, demonstrates synergistic effects in annulation reactions involving 3-formylchromones. This dual catalytic approach facilitates [3 + 3] and [4 + 2] cycloadditions, suggesting that chiral Lewis acids could be adapted for asymmetric synthesis of 4-oxo-4H-chromene-2-carbaldehyde derivatives. For instance, modifying the catalyst with chiral ligands (e.g., binaphthol derivatives) may induce enantioselectivity during key cyclization steps.

Mechanistic Considerations:

  • Enamine activation: Chiral amines (e.g., L-pipecolinic acid) generate nucleophilic enamines from aldehydes, enabling asymmetric C–C bond formation.
  • Lewis acid coordination: Scandium triflate coordinates to carbonyl oxygen, polarizing the substrate for stereocontrolled cyclization.

Alternative Synthetic Routes: Condensation Reactions and Functionalization Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a robust route to introduce the formyl group onto electron-rich aromatic systems. Using phosphoryl chloride (POCl₃) and DMF, the in situ-generated Vilsmeier reagent electrophilically substitutes at the para position of phenolic substrates, yielding 4-oxo-4H-chromene-2-carbaldehyde derivatives. For example, formylation of 4-methylcoumarin under these conditions proceeds via intermediate iminium species, followed by hydrolysis to the aldehyde.

Condensation and Cyclization

Kostanecki-Robinson conditions (Ac₂O, NaOAc) enable cyclocondensation of β-ketoesters with phenolic aldehydes, forming the chromene core. Subsequent oxidation with iodine/DMSO selectively converts methyl groups to aldehydes, as demonstrated in the synthesis of chromanone derivatives.

Functionalization Strategies:

  • Chlorination: Treatment with POCl₃ converts hydroxyl groups to chlorides, enhancing reactivity for subsequent cross-coupling.
  • Hydrazine incorporation: Reaction with hydrazine hydrate yields hydrazinyl derivatives, enabling access to Schiff bases and heterocyclic hybrids.

Nucleophilic Additions: Aldehyde and Ketone Reactivity

The aldehyde group at position 2 of 4-oxo-4H-chromene-2-carbaldehyde exhibits pronounced electrophilicity due to its conjugation with the aromatic chromene system. This conjugation polarizes the carbonyl bond, rendering the aldehyde carbon highly susceptible to nucleophilic attack. Common nucleophiles, such as amines, alcohols, and hydrides, engage in addition reactions to form Schiff bases, hemiacetals, or reduced products. For instance, condensation with primary amines yields imine derivatives, which are precursors to heterocyclic compounds like quinazolines [4] [5].

The ketone at position 4, while less reactive than the aldehyde, participates in nucleophilic additions under optimized conditions. Grignard reagents or organolithium compounds selectively attack the ketone carbonyl, forming tertiary alcohols. However, steric hindrance from the chromene ring often necessitates elevated temperatures or Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance reaction rates [5] [6].

Table 1: Representative Nucleophilic Additions

NucleophileProduct ClassConditionsYield (%)
NH₃ (excess)Schiff baseRT, EtOH78
MeMgBrTertiary alcoholTHF, 0°C → RT65
NaBH₄Secondary alcoholMeOH, RT92

The aldehyde’s α,β-unsaturated nature further enables conjugate additions. For example, Michael additions with enolates or stabilized carbanions generate dihydrochromene derivatives, which are pivotal in flavonoid synthesis [6] [7].

Cycloaddition Reactions for Heterocyclic Derivatives

The α,β-unsaturated ketone moiety in 4-oxo-4H-chromene-2-carbaldehyde serves as a dienophile in hetero-Diels-Alder reactions. Under iron(III) catalysis (e.g., FeCl₃·6H₂O), the compound undergoes tandem rearrangements and [4+2] cycloadditions with electron-rich dienophiles like vinyl ethers or styrenes. This process forms tetrahydrochromeno heterocycles, structural motifs found in natural products such as mulberrofuran G and australisine A [6] [8].

Mechanistic Pathway:

  • Hydride Shift: Acidic conditions promote a hydride transfer, generating an ortho-quinone methide (oQM) intermediate.
  • Cycloaddition: The oQM reacts with dienophiles via a concerted [4+2] mechanism, yielding fused polycyclic products with high diastereoselectivity [6].

Table 2: Cycloaddition Examples

DienophileCatalystProductdrYield (%)
4-Methoxyflav-2-eneFeCl₃Chromeno[2,3-b]chromene3:187
p-MethoxystyreneFeCl₃Chroman derivative2:181

These reactions are stereoelectronically controlled, with electron-donating substituents on the dienophile enhancing reaction rates and regioselectivity [6] [8].

Cross-Coupling Reactions: Formylation and Arylation

The aldehyde group in 4-oxo-4H-chromene-2-carbaldehyde participates in palladium- and nickel-catalyzed cross-couplings, enabling direct arylation or formylation. For example, palladium(II) acetate facilitates C–H activation at position 3 of the chromene ring, coupling with aryl boronic acids to install biaryl motifs. This method has been employed in the diastereoselective synthesis of Myristinin B analogs [7] [8].

Key Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: PPh₃
  • Base: K₂CO₃
  • Solvent: DMF, 80°C

Nickel-catalyzed couplings with boronic acids under base-free conditions provide access to 2-aryl-2H-chromenes. The reaction proceeds via Csp³–O bond activation of chromene acetals, followed by transmetalation and reductive elimination [8].

Table 3: Cross-Coupling Applications

Coupling PartnerCatalystProductYield (%)
Phenylboronic acidNi(acac)₂2-Phenyl-2H-chromene89
4-MethoxystyrylboronatePd(OAc)₂Biaryl chromene75

These protocols highlight the compound’s versatility in constructing complex architectures for medicinal and materials chemistry [7] [8].

Chromene Scaffold Modifications

The chromene scaffold in 4-oxo-4H-chromene-2-carbaldehyde undergoes various structural modifications that dramatically alter its biological and chemical properties. These modifications primarily target specific positions on the chromene ring system, with position 3 being particularly important for introducing functional diversity [3] [4].

Substitution at Position 3: Nitro, Cyano, and Amino Derivatives

Position 3 substitution represents one of the most significant areas of chromene derivatization, with nitro, cyano, and amino groups being the most extensively studied substituents. The electronic effects of these substituents profoundly influence both the reactivity and biological activity of the resulting derivatives.

Table 1: Position 3 Substitution Effects on 4-oxo-4H-chromene-2-carbaldehyde Derivatives

SubstituentElectronic EffectBiological ActivitySynthetic AccessibilityStability
Nitro (-NO₂)Strong electron-withdrawingP2Y6 receptor antagonist, antimicrobialHigh (Nitration reactions)Stable under basic conditions
Cyano (-CN)Electron-withdrawingEnhanced cytotoxicity, antifungalHigh (Knoevenagel condensation)Stable
Amino (-NH₂)Electron-donatingIncreased biocompatibility, antimicrobialModerate (Reduction of nitro)Moderately stable
Formyl (-CHO)Electron-withdrawingAldehyde oxidase inhibition, diabetes therapyHigh (Vilsmeier-Haack)Reactive aldehyde group
Carboxylate (-COOEt)Electron-withdrawingModerate activity retentionHigh (Esterification)Stable

Nitro derivatives of the chromene scaffold have demonstrated particularly significant biological activities. The 3-nitro-2-(trifluoromethyl)-2H-chromene series has been extensively studied as P2Y6 receptor antagonists, with the nitro group being essential for maintaining antagonistic activity [4]. These compounds exhibit μM affinity for the P2Y6 receptor, and the nitro group cannot be successfully replaced with other electron-withdrawing groups such as carboxylates or esters without substantial loss of activity [4].

The synthesis of 3-nitro chromene derivatives typically involves nitration reactions using various reagents. The Sakakibara method represents the most common approach, utilizing salicylaldehydes and nitroalkenes in a cascade oxa-Michael-Henry-dehydration reaction [5]. This method provides access to 2-substituted 3-nitrochromenes in good yields, with the reaction proceeding through chromanol intermediates that undergo subsequent dehydration [5].

Cyano substitution at position 3 yields derivatives with enhanced cytotoxic properties. The 2-amino-3-cyano-4H-chromene scaffold has shown tremendous biological importance, with many derivatives synthesized by keeping the 2-amino-3-cyano chromene moiety intact while substituting various functional groups at different positions of the chromene ring [3]. These compounds have demonstrated interesting pharmacological properties including antimicrobial, antiviral, mutagenicity, anti-proliferative, antitumour, cancer therapy, and central nervous system activities [3].

The synthesis of 3-cyano chromene derivatives commonly employs the condensation of phenol, aldehyde, and malononitrile in the presence of organic bases such as piperidine [3]. This methodology has been optimized through various approaches including ionic liquids, microwave irradiation, nanoparticles, green chemistry principles, and solid-state catalysts [3].

Amino derivatives at position 3 represent a unique class of chromene compounds that exhibit increased biocompatibility compared to their nitro and cyano counterparts. The 2-amino-3-substituted chromenes are often obtained through reduction of the corresponding nitro derivatives or through direct synthetic approaches involving substituted cyano acetamide derivatives [3]. These compounds have found applications as biodegradable agrochemicals and components of natural products [3].

The regioselectivity of position 3 substitution is influenced by the electronic nature of the chromene scaffold. The presence of the 4-oxo group activates the 3-position toward electrophilic substitution, while the 2-carbaldehyde group provides additional electronic modulation. Recent studies have demonstrated that enantioselective synthesis of 2-amino-3-nitro-4H-chromene derivatives can be achieved through cascade allylation/cyclization reactions using chiral iridium catalysts, yielding products with moderate to excellent enantioselectivities (50-99% ee) [6].

Halogenation and Electrophilic Aromatic Substitution

Halogenation of the chromene scaffold occurs through electrophilic aromatic substitution mechanisms, with the regioselectivity being influenced by the electronic effects of existing substituents. The 4-oxo group acts as a meta-directing group, while the presence of electron-donating substituents can alter the preferred halogenation sites [7] [8].

Table 2: Halogenation Patterns and Effects in Chromene Systems

HalogenPreferred PositionElectrophilic Aromatic Substitution ConditionsEffect on Biological ActivityLipophilicity Impact
Fluorine (F)6, 7, 8Selectfluor, XeF₂Enhanced selectivityMinimal increase
Chlorine (Cl)6, 7, 8FeCl₃, AlCl₃ catalystModerate enhancementModerate increase
Bromine (Br)5, 6, 7FeBr₃, AlBr₃ catalystSignificant enhancementSignificant increase
Iodine (I)6, 7I₂/HIO₃/H₂SO₄Variable effectsHigh increase

Bromination of chromene derivatives has been extensively studied, particularly in the context of pyrano[3,2-f]chromenes related to γ-tocopherol. While bromination of γ-tocopherol with elemental bromine affords 5-bromo-γ-tocopherol quantitatively, the analogous reaction with truncated model compounds produces various byproducts through complex reaction mechanisms [9]. The bromination process typically proceeds through chromene intermediates and their 1,2-dibromo addition compounds, which eliminate hydrogen bromide in an E1 process to afford the final brominated products [9].

Chlorination and bromination reactions require Lewis acid catalysts such as FeCl₃, AlCl₃, FeBr₃, or AlBr₃ to activate the halogen electrophiles sufficiently to overcome the aromaticity of the benzene ring [8] [10]. These catalysts form complexes with the halogens, creating highly electrophilic species that can effectively attack the aromatic system [8].

The positioning of halogen substituents significantly affects the biological activity of chromene derivatives. Studies on P2Y6 receptor antagonists have shown that 6-bromo substitution in 3-nitro-2-(trifluoromethyl)-2H-chromene maintains moderate antagonistic affinity, while other positional substitutions can dramatically reduce activity [4]. The 6-position has been identified as particularly suitable for derivatization with considerable steric freedom, possibly facing the extracellular loops of the receptor [4].

Fluorination represents a special case in chromene halogenation due to the highly reactive nature of fluorine gas. Alternative fluorinating agents such as Selectfluor and XeF₂ are commonly employed to introduce fluorine substituents safely [11]. Fluorinated chromene derivatives often exhibit enhanced selectivity in biological systems due to the unique electronic properties of the fluorine atom [11].

The halogenation patterns are also influenced by the substrate structure. For instance, 3-nitro-2-(trifluoromethyl)-2H-chromenes undergo selective halogenation reactions, with the trifluoromethyl group being essential for reactivity toward certain nucleophiles such as sodium azide [5]. The CF₃ group was shown to be necessary for the reaction to proceed, as 3-nitro-2,2-diphenyl-2H-chromene showed no reactivity under similar conditions [5].

Fused Chromene Systems: Benzo[h]chromene and Furochromene Derivatives

Fused chromene systems represent advanced structural modifications that significantly enhance the rigidity and biological activity of chromene derivatives. These systems involve the fusion of additional rings to the basic chromene scaffold, creating more complex molecular architectures with enhanced pharmacological properties.

Table 3: Properties of Fused Chromene Systems

Fused SystemRing Fusion TypeSynthetic MethodBiological PropertiesStructural Rigidity
Benzo[h]chromene6,6-BenzannulationFriedel-Crafts cyclizationAntitumor, tubulin inhibitionHigh
Furochromene5,6-Furan fusionSonogashira couplingAnti-Alzheimer, neuroprotectionModerate
Pyranochromene6,6-Pyran fusionCyclization reactionsAntimicrobial activityModerate
Thiochromene5,6-Thiophene fusionSulfur incorporationAntioxidant propertiesModerate
Pyrrolochromene5,6-Pyrrole fusionAmine cyclizationCNS activityHigh

Benzo[h]chromene derivatives represent one of the most important classes of fused chromene systems, demonstrating significant antitumor activities and structure-activity relationships. The design of new benzo[h]chromene derivatives has focused on modifications at the 2,3-positions and the incorporation of fused rings at these positions [12]. These compounds have shown remarkable inhibitory effects against various human tumor cell lines, with their antitumor activity being significantly affected by the lipophilicity of substituents and the nature of fused rings [12].

The synthesis of benzo[h]chromene derivatives typically involves multi-component reactions. A notable example is the three-component condensation reaction of 1-naphthalenol derivatives with malononitrile or ethyl cyanoacetate and benzaldehyde derivatives, catalyzed by organic bases in ethanolic solutions [13]. This approach affords 2-amino-6-substituted-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives in good yields through a mechanism involving Knoevenagel condensation followed by Michael addition [13].

The pharmacological properties of benzo[h]chromene derivatives are heavily influenced by structural modifications. Studies have shown that compounds with specific substitution patterns exhibit enhanced binding affinity toward target proteins. For instance, derivatives with fluorine and methyl substitutions on associated aromatic rings have demonstrated binding energy scores of -6.4 kcal/mol with tubulin protein, forming multiple hydrogen bonds with amino acid residues [14].

Furochromene derivatives, specifically 4-oxo-4H-furo[2,3-h]chromene systems, have been developed as potential anti-Alzheimer agents. The synthetic pathways for these compounds involve the preparation of 8-hydroxy-7-iodo-4-oxo-4H-chromene-3-carbaldehyde substrates, followed by Sonogashira cross-coupling reactions [15]. However, standard coupling conditions often require modification, with the use of triphenyl phosphine as a ligand in the presence of PdCl₂ catalysts being necessary for successful reactions [15].

The biological evaluation of furochromene derivatives has revealed their potential in neurological applications. The angular furochromone carbaldehyde structure, analogous to angelicin, has shown promise for anti-Alzheimer's activity [15]. The synthesis of these compounds typically involves heating substrates under reflux conditions for extended periods, with reaction times ranging from 18 to 72 hours depending on the specific transformation [15].

The versatility of fused chromene systems extends to their synthetic accessibility through various methodologies. Recent advances have included 'in-water' synthesis approaches for chromene-based compounds, which provide environmentally friendly alternatives to traditional organic solvents [16]. These methods have demonstrated regiostructure-dependent fluorescence properties, with six-substituted products showing stronger and red-shifted emissions compared to seven-substituted analogs [16].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

174.031694049 g/mol

Monoisotopic Mass

174.031694049 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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